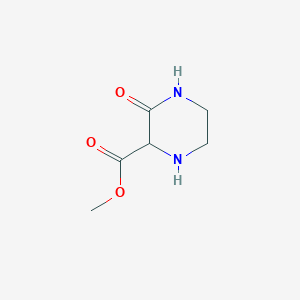

Methyl 3-oxopiperazine-2-carboxylate

Description

Electronic Features

Role in Scaffold Diversification

The compound serves as a precursor for synthesizing fused heterocycles. For instance, under acidic conditions, it undergoes 1,3-dipolar cycloaddition with maleimides to form pyrrolo[3',4':4,5]pyrrolo[1,2-a]pyrazines. This reactivity is attributed to its tautomeric equilibrium between enamine and imine forms, which modulates nucleophilic sites.

Table 2: Key Reactions and Products

Impact on Drug Discovery

The piperazine core is a privileged structure in medicinal chemistry, and this compound’s derivatization has led to compounds with kinase inhibition (e.g., MEK1 inhibitors) and antiviral properties. Its ability to introduce stereochemical complexity aligns with trends in targeting protein-protein interactions.

Properties

IUPAC Name |

methyl 3-oxopiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h4,7H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCNAGDUHUJERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40667914 | |

| Record name | Methyl 3-oxopiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40667914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41817-92-9 | |

| Record name | Methyl 3-oxopiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40667914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 3-oxopiperazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

This compound has a unique structure that allows it to interact with various biological targets. Its molecular formula is C_7H_11N_1O_3, which features a piperazine ring that is crucial for its biological interactions.

The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. This binding is facilitated through non-covalent interactions like hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets, leading to various biological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds derived from this structure have shown significant inhibitory effects on the proliferation of triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. The growth inhibition was assessed using the sulforhodamine B assay, indicating that certain derivatives can selectively target cancer cells while sparing non-tumorigenic cells .

Table 1: Antitumor Activity of Methyl 3-Oxopiperazine Derivatives

| Compound ID | Cell Line | GI50 (µM) | Effect on Non-Tumorigenic Cells |

|---|---|---|---|

| 2e | MDA-MB-231 | 13 | Minimal effect |

| 2f | MDA-MB-468 | Not reported | Minimal effect |

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. It acts on various enzymes involved in metabolic pathways, potentially affecting processes such as apoptosis and cell cycle regulation. This property makes it a candidate for further research in drug development aimed at cancer therapy .

Case Studies

-

In Vitro Studies :

A study evaluated the effects of methyl 3-oxopiperazine derivatives on cell viability and proliferation in TNBC cell lines. The results demonstrated a significant reduction in viable cell numbers at specific concentrations, correlating with alterations in the cell cycle profile, particularly an increase in G0/G1 phase and a decrease in S phase . -

In Vivo Studies :

Further investigations using an in ovo chick chorioallantoic membrane (CAM) model showed that treatment with compound 2e led to a notable reduction in tumor size when grafted with TNBC cells. This suggests that the compound not only inhibits cell growth but also affects tumor progression in a living organism .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

Methyl 6-Oxopiperazine-2-Carboxylate

- Structural Difference : The oxo group is positioned at C6 instead of C3.

- Synthesis : Likely involves analogous esterification steps but with a 6-oxo-piperazine precursor.

(S)-Methyl 5-Oxopiperazine-2-Carboxylate

- Structural Difference : Oxo group at C5 and stereospecific (S)-configuration.

- Impact : Chirality may influence pharmacokinetics and receptor interactions, making it relevant for enantioselective drug design .

Methyl 3-Methylpyrazine-2-Carboxylate

Functional Group Variations

Methyl 3-Amino-6-Chloropyrazine-2-Carboxylate

- Functional Groups: Amino (-NH₂) and chloro (-Cl) substituents.

- Impact: Enhanced nucleophilicity at the amino group, enabling participation in coupling reactions (e.g., Suzuki-Miyaura) for drug derivatization .

tert-Butyl 3-(2-Methoxy-2-Oxoethyl)piperazine-1-Carboxylate Hydrochloride

Physicochemical Properties

Key properties inferred from molecular descriptors ():

| Compound | Molecular Weight | logP | Water Solubility | Key Functional Groups |

|---|---|---|---|---|

| Methyl 3-oxopiperazine-2-carboxylate | ~186.18* | ~0.6 | Moderate | Oxo, ester |

| Methyl 6-oxopiperazine-2-carboxylate | 186.18 | 0.6 | Moderate | Oxo, ester |

| Methyl 3-methylpyrazine-2-carboxylate | 182.17 | 1.2 | Low | Aromatic, ester |

| Methyl 3-amino-6-chloropyrazine-2-carboxylate | 217.62 | 1.5 | Low | Amino, chloro, ester |

*Calculated based on analogous compounds.

Preparation Methods

A method for synthesizing 3-substituted N-methyl piperazine involves using 3-oxopiperazine-1-tert-butyl formate as a starting material. The process includes methylation, introduction of a substituent at the 2-position, reduction, and removal of the tert-butyloxycarbonyl (BOC) protecting group to yield the target compound.

- Methylation: 3-oxopiperazine-1-t-butyl formate reacts with a methylating reagent to produce 4-methyl-3-oxo piperazine-1-t-butyl formate. Suitable methylating reagents include methyl iodide or methyl-sulfate, and the reaction is conducted in a solvent like tetrahydrofuran (THF), DMF, dioxane, or alcohol-water mixtures with a base such as sodium hydride, potassium carbonate, sodium hydroxide, or sodium methylate at a temperature between 0 and 50°C.

- Substitution at the 2-Position: The methylated intermediate undergoes substitution at the 2-position under basic conditions. Strong bases like LiHMDS, NaHMDS, or LDA are used in solvents such as THF or DMF at -78°C.

- Reduction: The compound with a substituent at the 2-position is reduced to yield 4-methylpiperazine-1-t-butyl formate with a substituent at the 2-position. Borine is employed as a reducing agent.

- Deprotection: The BOC protecting group is removed under acidic conditions to obtain the target compound.

Synthesis of Novel Annelated 2-Oxopiperazines

Methyl (3-oxopiperazine-2-ylidene) acetate can be used to synthesize novel annelated 2-oxopiperazines. Methyl (3-oxo-piperazine-2-ylidene) acetate reacts with N-arylmaleimides in boiling methanol in the presence of catalytic amounts of acetic acid as the C-N-dinucleophile to form methyl-1, 6-dioxo-8-[(arylamino)carbonyl]-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido [1, 2-a] pyrazine-9-carboxylates. In an excess of acid (in a mixture of methanol and acetic acid in the ratio 1:1) occurs 1, 3-dipolar cycloaddition of the N-arylmaleimides toward tautomeric form methyl (3-oxo-piperazine-2-ylidene) acetate - methyl (3-oxo-3, 4, 5, 6-tetrahydropyrazine-2-yl) acetate with the formation of new heterocyclic system-methyl-2-aryl-1, 3, 8-trioxodecahydro-1H-pyrrolo [3', 4':4, 5] pyrrolo [1, 2-a] pyrazine-9-carboxylates.

2.1 General Method

A mixture of 2-oxopiperazine and the corresponding N-arylmaleimide in a mixture of methanol and acetic acid are refluxed for 10 h. The precipitate formed is filtered off after cooling, and washed with ethanol.

Synthesis of 5-Oxopiperazine-2-carboxylates

A sequence involving Michael addition, acylation, and ring-closing nucleophilic substitution can be employed to synthesize 5-oxopiperazine-2-carboxylates.

- Michael Addition: A primary amine undergoes Michael addition onto methyl 2-chloro-2-cyclopropylidene-acetate.

- Acylation: The adduct is acylated with alpha-bromo acid chlorides under modified Schotten-Baumann conditions.

- Ring Closure: A twofold nucleophilic substitution on the bishalides with aliphatic or aromatic amines leads to the formation of 3-spirocyclopropanated 5-oxopiperazine-2-carboxylates.

- Purification: Final purification is achieved through acid/base extraction or filtration over silica gel.

Q & A

Q. What are the common synthetic routes for Methyl 3-oxopiperazine-2-carboxylate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via diastereoselective methods involving cyclization or condensation reactions. For example, analogous compounds like methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are prepared using catalytic systems that favor stereochemical control. Optimization strategies include:

- Adjusting solvent polarity (e.g., switching from THF to DMF) to enhance reaction rates.

- Employing chiral auxiliaries or Lewis acid catalysts to improve diastereoselectivity .

- Monitoring reaction progress via TLC or HPLC to identify intermediates and byproducts. Yield improvements often require iterative testing of temperature gradients (e.g., 0°C to reflux) and stoichiometric ratios of reagents .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMQC to resolve overlapping signals, particularly for the piperazine ring and ester groups.

- IR : Identify carbonyl stretches (C=O) near 1700–1750 cm⁻¹ and amide/oxo groups at 1650–1680 cm⁻¹ .

- Crystallography :

- Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and ring puckering parameters. Mercury software can visualize packing motifs and hydrogen-bonding networks .

- Conformational analysis via Cremer-Pople puckering coordinates to quantify deviations from planarity in the piperazine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the conformational flexibility of the piperazine ring?

Discrepancies often arise from approximations in force fields or solvent effects in simulations. To address this:

- Perform ab initio calculations (e.g., DFT with B3LYP/6-31G*) to refine torsional parameters for the piperazine ring.

- Compare computed puckering amplitudes (via Cremer-Pople coordinates) with experimental X-ray data .

- Use molecular dynamics simulations in explicit solvent models (e.g., water or DMSO) to account for solvation effects on ring flexibility .

- Validate with variable-temperature NMR to probe energy barriers between conformers .

Q. What strategies are effective in addressing diastereoselectivity challenges during the synthesis of this compound derivatives?

Diastereoselectivity can be enhanced through:

- Chiral catalysts : Use enantiopure Brønsted acids (e.g., BINOL-derived phosphoric acids) to induce asymmetric induction in cyclization steps.

- Protecting group strategies : Temporarily block reactive sites (e.g., amine groups) to direct regioselective bond formation .

- Solvent engineering : Polar aprotic solvents like DCE or acetonitrile can stabilize transition states favoring specific stereoisomers.

- Kinetic vs. thermodynamic control : Monitor reaction time and temperature to trap kinetic products or allow equilibration to thermodynamically stable forms .

Q. How can researchers analyze intermolecular interactions in this compound crystals to predict solubility and stability?

- Use Mercury’s Materials Module to identify π-π stacking, hydrogen bonds, and van der Waals contacts in crystal structures. Compare with Cambridge Structural Database (CSD) entries for similar compounds .

- Calculate lattice energy contributions (e.g., using PIXEL or DFT-D3) to correlate packing efficiency with thermal stability .

- Experimental validation via DSC/TGA to measure melting points and decomposition profiles .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate spectroscopic and crystallographic data with computational models. For example, if NMR suggests a planar piperazine ring but X-ray shows puckering, re-examine solvent effects or crystal-packing forces .

- Experimental Design : Prioritize high-resolution techniques (e.g., synchrotron X-ray) for ambiguous structural assignments. Use tandem MS/MS to confirm fragmentation pathways of synthetic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.